N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Overview
Description
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone core using suitable aryl halides and palladium-catalyzed cross-coupling reactions.
N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms using benzyl halides and methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s pyridazinone core is known for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can serve as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-cyano-3-(4-methoxyphenyl)acrylamide: This compound shares the benzyl and methoxyphenyl groups but has a different core structure.
N-benzyl-3-(4-cyano-phenyl)acrylamide: Similar in structure but with a cyano group instead of the pyridazinone core.
Uniqueness
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its pyridazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23(14-16-6-4-3-5-7-16)21(26)15-24-20(25)13-12-19(22-24)17-8-10-18(27-2)11-9-17/h3-13H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFHNXWKAXCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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